molecular formula C18H22N2O4S B7712162 N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B7712162
M. Wt: 362.4 g/mol
InChI Key: WAKIXKULVVKCSO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-10-8-16(9-11-17)19-18(21)14-20(25(2,22)23)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKIXKULVVKCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with methylsulfonyl chloride to form N-(4-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic environments for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative.

Scientific Research Applications

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)glycinamide: Lacks the methylsulfonyl and phenylethyl groups.

    N-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide: Lacks the methylsulfonyl group.

Uniqueness

N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties. This combination of groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

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